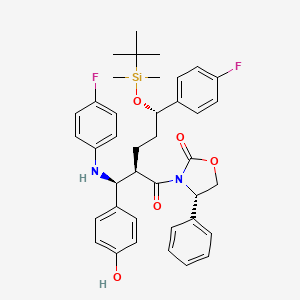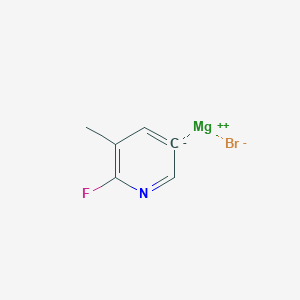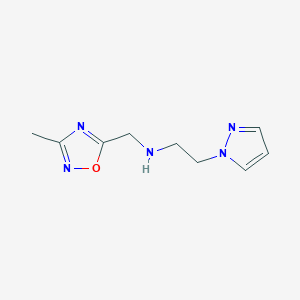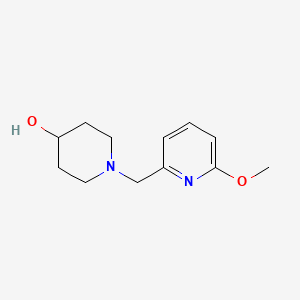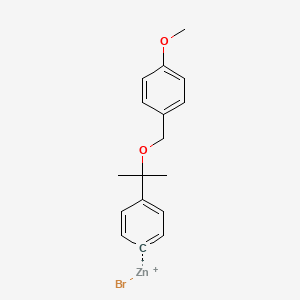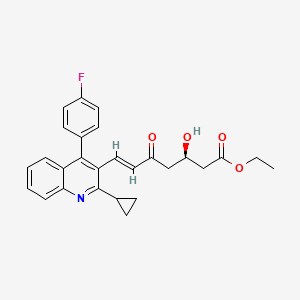
Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate is a complex organic compound with a unique structure that includes a quinoline ring, a cyclopropyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the cyclopropyl and fluorophenyl groups, and the esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring and the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinoline derivatives.
Applications De Recherche Scientifique
Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives with cyclopropyl and fluorophenyl groups. Examples include:
- Ethyl (R,E)-7-(2-cyclopropyl-4-(4-chlorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate
- Ethyl (R,E)-7-(2-cyclopropyl-4-(4-bromophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate
Uniqueness
Ethyl (R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3-hydroxy-5-oxohept-6-enoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C27H26FNO4 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
ethyl (E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,21,31H,2,7-8,15-16H2,1H3/b14-13+/t21-/m1/s1 |
Clé InChI |
KXNNBTMXWWLIAO-QZMUEMGWSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](CC(=O)/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
SMILES canonique |
CCOC(=O)CC(CC(=O)C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





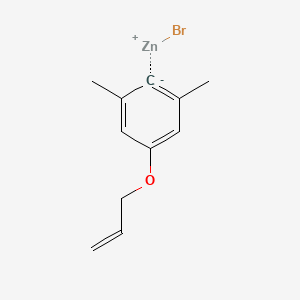
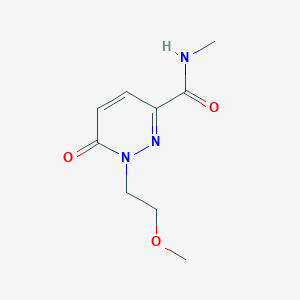

![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
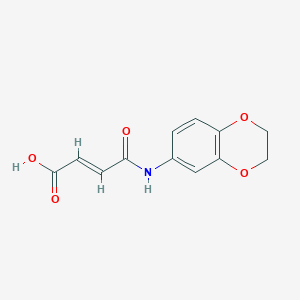
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
